molecular formula C11H16O3 B14393065 10-Oxoundec-3-ynoic acid CAS No. 87519-37-7

10-Oxoundec-3-ynoic acid

Cat. No.: B14393065
CAS No.: 87519-37-7
M. Wt: 196.24 g/mol
InChI Key: IIHXUFSWMWXBGH-UHFFFAOYSA-N
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Description

10-Oxoundec-3-ynoic acid is an organic compound with the molecular formula C11H16O3 It is characterized by the presence of a keto group (C=O) at the 10th position and a triple bond (C≡C) at the 3rd position of the undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxoundec-3-ynoic acid typically involves multi-step organic reactions. One common method is the alkylation of terminal alkynes followed by oxidation. For instance, starting from 1-decyne, the compound can be synthesized through the following steps:

    Alkylation: 1-Decyne is reacted with an appropriate alkyl halide in the presence of a strong base like sodium amide (NaNH2) to form the corresponding alkyne.

    Oxidation: The alkyne is then subjected to oxidation using reagents such as potassium permanganate (KMnO4) or ozone (O3) to introduce the keto group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 10-Oxoundec-3-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in 10-hydroxyundec-3-ynoic acid.

    Substitution: The triple bond in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3), or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, diketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

10-Oxoundec-3-ynoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-Oxoundec-3-ynoic acid involves its interaction with specific molecular targets and pathways. The keto group and triple bond play crucial roles in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

    Undec-10-ynoic acid: Similar structure but lacks the keto group.

    10-Undecenoic acid: Contains a double bond instead of a triple bond.

    10-Hydroxyundec-3-ynoic acid: A reduced form with a hydroxyl group instead of a keto group.

Uniqueness: 10-Oxoundec-3-ynoic acid is unique due to the presence of both a keto group and a triple bond, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

87519-37-7

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

10-oxoundec-3-ynoic acid

InChI

InChI=1S/C11H16O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-4,6,8-9H2,1H3,(H,13,14)

InChI Key

IIHXUFSWMWXBGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCC#CCC(=O)O

Origin of Product

United States

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